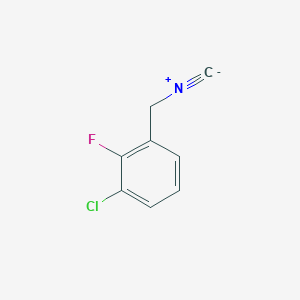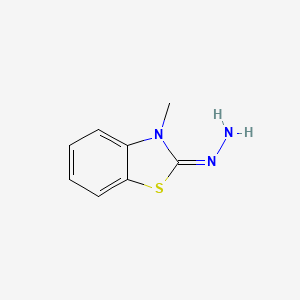
tert-Butyl 2-nitrobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-nitrobenzylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-nitrobenzylcarbamate can be synthesized through a multi-step process involving the protection of an amine group with a tert-butyl carbamate group. One common method involves the reaction of 2-nitrobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and an appropriate amine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The process is scalable and can be optimized for high yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-nitrobenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Deprotection: Trifluoroacetic acid (TFA).
Major Products Formed:
Reduction: 2-aminobenzylcarbamate.
Substitution: Various substituted carbamates.
Deprotection: 2-nitrobenzylamine.
Scientific Research Applications
tert-Butyl 2-nitrobenzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-nitrobenzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The deprotection process involves the cleavage of the carbamate group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes.
Benzyl carbamate: Another carbamate with a benzyl group instead of a tert-butyl group.
tert-Butyl N-methylcarbamate: A methyl-substituted carbamate.
Uniqueness: tert-Butyl 2-nitrobenzylcarbamate is unique due to the presence of both the nitro and tert-butyl groups, which provide distinct reactivity and stability characteristics. The nitro group can undergo reduction to form an amine, while the tert-butyl group offers steric protection .
Properties
IUPAC Name |
tert-butyl N-[(2-nitrophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-6-4-5-7-10(9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWHYSSSRGMBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629312 |
Source


|
| Record name | tert-Butyl [(2-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163423-99-2 |
Source


|
| Record name | tert-Butyl [(2-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate](/img/structure/B7890289.png)
![disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B7890296.png)


![1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B7890308.png)
![Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans](/img/structure/B7890318.png)
![3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7890324.png)



